5-Fluoro-2-phenylpyrimidin-4(3H)-one

Vue d'ensemble

Description

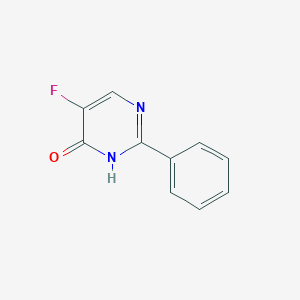

5-Fluoro-2-phenylpyrimidin-4(3H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 2-position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenylpyrimidin-4(3H)-one typically involves the reaction of 2-phenylpyrimidin-4(3H)-one with a fluorinating agent. One common method is the electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Fluoro-2-phenylpyrimidin-4(3H)-one can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction of this compound can lead to the formation of 5-fluoro-2-phenylpyrimidine.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 5-Fluoro-2-phenylpyrimidine.

Substitution: Corresponding substituted pyrimidines.

Applications De Recherche Scientifique

Chemistry: 5-Fluoro-2-phenylpyrimidin-4(3H)-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated pyrimidine derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes and modulate their activity, making it a valuable tool in biochemical studies.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes. The fluorine atom at the 5-position enhances the compound’s ability to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This inhibition can disrupt various biochemical pathways, making the compound effective in applications such as enzyme inhibition studies and potential therapeutic agents.

Comparaison Avec Des Composés Similaires

- 5-Chloro-2-phenylpyrimidin-4(3H)-one

- 5-Bromo-2-phenylpyrimidin-4(3H)-one

- 5-Iodo-2-phenylpyrimidin-4(3H)-one

Comparison: Compared to its halogenated analogs, 5-Fluoro-2-phenylpyrimidin-4(3H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom’s high electronegativity and small size enhance the compound’s ability to interact with biological targets, potentially leading to higher potency and selectivity in enzyme inhibition.

Activité Biologique

5-Fluoro-2-phenylpyrimidin-4(3H)-one, with the chemical formula C11H8FN3O, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily noted for its potential as an antimicrobial and anticancer agent, among other pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

- IUPAC Name : this compound

- CAS Number : 143328-90-9

- Molecular Formula : C11H8FN3O

- Molecular Weight : 219.2 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, with some studies reporting minimum inhibitory concentrations (MIC) in the low micromolar range.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in an era where antibiotic resistance is a growing concern.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown potent inhibition of cell proliferation in L1210 mouse leukemia cells with IC50 values in the nanomolar range. The mechanism of action appears to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Case Study: L1210 Mouse Leukemia Cells

In a study examining the effects of this compound on L1210 cells, researchers found that treatment with this compound resulted in significant cell cycle arrest and increased markers of apoptosis, such as caspase activation and PARP cleavage. The addition of thymidine was shown to reverse the growth inhibition, indicating a mechanism linked to nucleotide metabolism .

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The fluorine atom enhances lipophilicity and influences the compound's binding affinity to enzymes involved in nucleic acid synthesis.

- Inhibition of Enzymes : The compound acts as an inhibitor of key enzymes in the pyrimidine biosynthetic pathway.

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 5-Fluoro-2-methylpyrimidin-4(3H)-one | Moderate anticancer activity | 15 |

| 2-Amino-6-fluoropyrimidine | Antimicrobial and anticancer effects | 25 |

| 4-(Trifluoromethyl)phenylpyrimidine | Limited activity; primarily used as a scaffold | N/A |

This table illustrates that while there are other compounds with similar structures, the specific fluorinated pyrimidine exhibits superior potency in both antimicrobial and anticancer activities .

Propriétés

IUPAC Name |

5-fluoro-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-6-12-9(13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEFHHAZUZUAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162388 | |

| Record name | 4(1H)-Pyrimidinone, 5-fluoro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143328-90-9 | |

| Record name | 4(1H)-Pyrimidinone, 5-fluoro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143328909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyrimidinone, 5-fluoro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.